Isokotanin B

描述

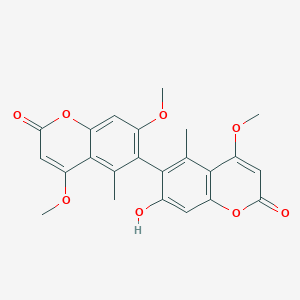

Isokotanin B is one of the bicoumarin metabolites isolated from the sclerotia of Aspergillus alliaceus, alongside its analogs isokotanin A and C. These compounds are notable for their biological activity, particularly against agricultural pests such as the corn earworm Helicoverpa zea and the dried fruit beetle Carpophilus hemipterus . Isokotanin B, along with its regioisomer kotanin and other related compounds, contributes to the chemical defense mechanisms of the fungus from which they are derived.

Synthesis Analysis

The synthesis of isokotanin B has not been explicitly detailed in the provided papers; however, the synthesis of isokotanin A has been extensively studied. The atropo-enantioselective total synthesis of (+)-isokotanin A involves the formation of a configurationally stable biaryl lactone and its kinetic resolution . Another approach for the synthesis of (+)-isokotanin A includes a combination of metal and enzyme catalysis, which allows for a scalable route to the key axially chiral biphenol building block . Additionally, asymmetric bromine-lithium exchange has been used to synthesize chiral building blocks for (+)-isokotanin A with high enantioselectivity . These methods could potentially be adapted for the synthesis of isokotanin B.

Molecular Structure Analysis

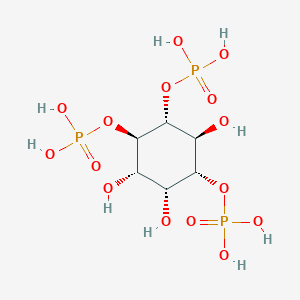

Isokotanin B's molecular structure has been elucidated using selective INEPT, HMQC, and NOESY NMR data, as well as by chemical interconversions . The compound is a bicoumarin, which means it consists of two coumarin units. The exact configuration and stereochemistry of isokotanin B can be inferred from related studies on isokotanin A, which has been confirmed by quantum chemical CD calculations .

Chemical Reactions Analysis

The chemical reactivity of isokotanin B has not been discussed in detail within the provided papers. However, the synthesis and structural studies of isokotanin A suggest that the bicoumarin framework could undergo reactions typical for coumarin derivatives, such as electrophilic substitution or coupling reactions . The biological activity of isokotanin B against certain pests also implies that it may interact with biological molecules through chemical reactions that are not yet fully understood .

Physical and Chemical Properties Analysis

The physical and chemical properties of isokotanin B are not directly reported in the provided papers. However, as a bicoumarin, it is likely to share some properties with other coumarins, such as UV absorption due to the conjugated system present in the coumarin rings. The solubility, melting point, and other physical properties would depend on the specific substituents and stereochemistry of the isokotanin B molecule .

科学研究应用

合成和结构分析

Atropo-对映选择性合成:对(+)-异科坦醇A的atropo-对映选择性全合成,与异科坦醇B密切相关,涉及形成构型稳定的七元双芳基内酯等关键步骤。该过程通过量子化学CD计算证实了(+)-异科坦醇A的绝对构型(Bringmann等,2002)。

不对称溴-锂交换:该方法已应用于高对映选择性地合成(+)-异科坦醇A的手性构建块。这代表了获得单一(M)-atropoisomer的(+)-异科坦醇A的一种新方法(Graff et al., 2013)。

高效全合成:开发了一种新颖且高效的三步转化方法,用于合成类似异科坦醇A的天然香豆素,展示了一种有效的创建这些化合物的方法(Hüttel等,2003)。

在研究和分析中的应用

同构几何分析:虽然与异科坦醇B没有直接关联,但同构几何分析方法,如同构几何边界元方法和同构几何流固耦合分析,对计算化学和材料科学具有潜在影响,可应用于合成和分析类似异科坦醇B这样的复杂分子(Simpson et al., 2012; Bazilevs et al., 2006)。

营养监测中的同位素技术:同位素方法虽然与异科坦醇B没有直接联系,但在分析营养素生物利用率和代谢方面至关重要,可在研究类似异科坦醇B的化合物的生物效应和应用中具有相关性(Valencia & Iyengar, 2002)。

安全和危害

属性

IUPAC Name |

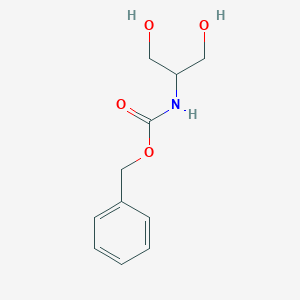

6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-7-hydroxy-4-methoxy-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O8/c1-10-20(12(24)6-16-21(10)14(28-4)8-18(25)30-16)23-11(2)22-15(29-5)9-19(26)31-17(22)7-13(23)27-3/h6-9,24H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRGEKKETJXWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1C(=CC(=O)O2)OC)O)C3=C(C=C4C(=C3C)C(=CC(=O)O4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017787 | |

| Record name | Isokotanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isokotanin B | |

CAS RN |

154160-09-5 | |

| Record name | Isokotanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B153735.png)